

Comparative Technical Guide: EG01377 Potency & Selectivity Profile

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Compound of Interest

Compound Name: EG01377 free base

CAS No.: 2227996-00-9

Cat. No.: B607274

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Executive Summary: The EG01377 Profile

EG01377 is a potent, small-molecule antagonist of Neuropilin-1 (NRP1), designed to inhibit the interaction between NRP1 and the C-terminal arginine motif of ligands such as VEGF-A165. It is a peptidomimetic arginine analogue derived from the earlier lead compound, EG00229.

The critical distinction for researchers handling this compound is the potency differential between EG01377 and its predecessors, and the stoichiometric correction required when handling salt forms (e.g., 2HCl) versus the free base.

Key Performance Metrics (Free Base Equivalent)

Metric	Value	Context
IC50 (Binding)	609 nM (0.609 µM)	Inhibition of VEGF-A binding to NRP1-b1 domain
Kd (Affinity)	1.32 µM	Surface Plasmon Resonance (SPR) vs NRP1-b1
Selectivity	> 30-fold	Selective for NRP1 over NRP2
Bioavailability	High	Suitable for in vivo administration (IV/IP)

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Critical Note on Formulation: Reported IC50 values represent the molar concentration of the active free base. Commercial preparations are often supplied as EG01377 2HCl (Dihydrochloride salt).

- *MW (Free Base): ~586.7 g/mol*
- *MW (2HCl Salt): ~659.6 g/mol*
- *Correction Factor: When preparing molar stock solutions from the salt, ensure mass calculations account for the ~12.4% mass difference.*

Comparative Landscape: EG01377 vs. NRP1 Inhibitors

The following table contrasts EG01377 with the standard reference compound (EG00229), peptide inhibitors, and emerging dual-target agents.

Table 1: Comparative Potency & Specificity

Compound	Molecule Type	IC50 (VEGF-A/NRP1)	Kd (Dissociation Constant)	Selectivity (NRP1 vs NRP2)	Key Advantages /Limitations
EG01377	Small Molecule (Arg-mimetic)	609 nM	1.32 μ M	High	Best-in-class potency for specific VEGF blockade; bioavailable; validated in in vivo tumor models.
EG00229	Small Molecule (Arg-mimetic)	3.0 – 8.0 μ M	5.1 μ M	Moderate	The "parent" compound. Lower potency and solubility compared to EG01377. Used as a reference standard.
RPARPAR	Peptide (CendR motif)	~10 – 20 μ M	~20 μ M	Low	Rapidly degraded in vivo; useful primarily as a biochemical probe or positive control in FP assays.
Tuftsins	Endogenous Peptide	> 30 μ M	~30 μ M	Low	Weak natural ligand; acts as an immunomodulator.

lator but poor NRP1 antagonist.

Note: Dual PARP1/NRP1 inhibitor. Higher potency but lacks specificity for NRP1 alone; targets DNA repair pathway simultaneously.

PPNR-4	Dual Inhibitor	~24 nM*	N/A	Low (Dual Target)
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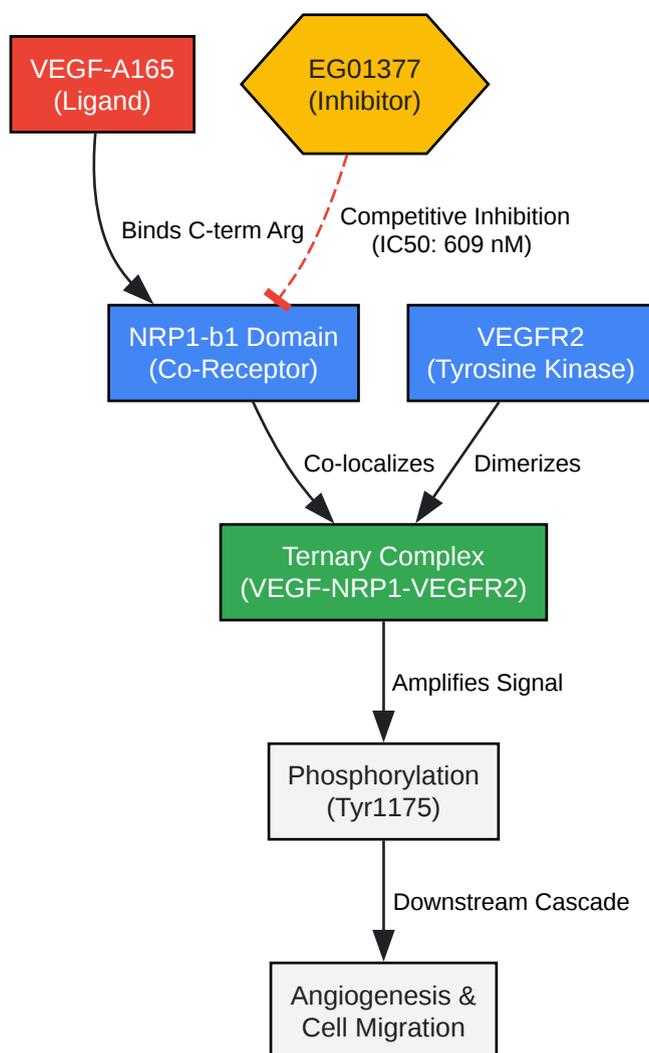
Data aggregated from Powell et al. (2018) and subsequent comparative studies.

Mechanistic Insight & Signaling Pathway

EG01377 functions by competitively occupying the b1 domain of NRP1.^{[1][2]} This domain contains a specific binding pocket for C-terminal Arginine (R) or Lysine (K) residues found in VEGF-A165 (Exon 8) and the "CendR" motif of viral proteins (e.g., SARS-CoV-2 Spike).

By blocking this site, EG01377 prevents the formation of the NRP1-VEGF-VEGFR2 ternary complex, thereby inhibiting downstream angiogenic signaling (pVEGFR2 Tyr1175 phosphorylation).

Pathway Visualization



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Figure 1: Mechanism of Action. EG01377 competitively inhibits the VEGF-A binding site on the NRP1 b1 domain, preventing the sensitization of VEGFR2 and subsequent angiogenic signaling.

Experimental Protocols for Validation

To verify the IC₅₀ values of EG01377 in your own laboratory, the Fluorescence Polarization (FP) Competition Assay is the gold standard. It is robust, self-validating, and high-throughput compatible.

Protocol: NRP1 Fluorescence Polarization Competition Assay

Objective: Determine the IC₅₀ of EG01377 by displacing a fluorescently labeled tracer (e.g., TMR-labeled VEGF exon 7/8 peptide) from the NRP1-b1 domain.

Reagents & Setup

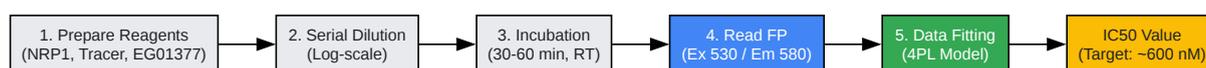
- Protein: Recombinant Human NRP1-b1 domain (residues 273–586).
- Tracer: 5-TAMRA-labeled peptide (Sequence: 5-TAMRA-CDKPRR).
- Buffer: PBS pH 7.4, 0.01% Tween-20 (to prevent non-specific binding).
- Inhibitor: EG01377 (dissolved in DMSO).

Step-by-Step Workflow

- Tracer Optimization (K_d Determination):
 - Titrate NRP1 protein (0 nM to 10 μM) against a fixed concentration of Tracer (10 nM).
 - Plot mP (milli-Polarization) vs. [Protein].
 - Select the [Protein] that yields ~60-80% of maximal binding for the competition assay.
- Competition Assay:
 - Prepare Plate: Use black 384-well low-binding plates.
 - Add Reagents:
 - 10 μL of NRP1 protein (at determined concentration).
 - 10 μL of EG01377 (Serial dilution: 100 μM down to 0.1 nM).
 - 10 μL of Tracer (Final conc: 10 nM).

- Incubation: Shake gently for 2 mins, then incubate for 30–60 mins at Room Temperature in the dark.
- Measurement:
 - Read Fluorescence Polarization (Excitation: 530 nm, Emission: 580 nm).
- Analysis:
 - Convert raw mP values to % Inhibition.
 - Fit data to a 4-parameter logistic (4PL) equation to calculate IC50.

Assay Workflow Diagram



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Figure 2: Workflow for Fluorescence Polarization (FP) Competition Assay to determine IC50.

References

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Sources

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